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Compound of Interest

Compound Name: Vellosimine

Cat. No.: B128456

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
enantioselective synthesis of the sarpagine indole alkaloid, (-)-Vellosimine. The methodologies
outlined are based on established synthetic strategies, offering a guide for the preparation of
this biologically active compound.

Introduction

(-)-Vellosimine is a member of the sarpagine family of indole alkaloids, which are of significant
interest due to their complex molecular architecture and potential therapeutic properties.[1] The
enantioselective synthesis of (-)-Vellosimine is a key area of research, enabling access to
enantiomerically pure material for biological evaluation and further drug development. The
strategies presented herein leverage key chemical transformations to construct the
characteristic azapolycyclic framework of the target molecule.

Two prominent strategies for the synthesis of vellosimine involve starting from either D-(+)-
tryptophan methyl ester or a C2-symmetric 9-azabicyclo[3.3.1]Jnonane precursor.[2][3][4] The
tryptophan-based approach often utilizes an asymmetric Pictet-Spengler reaction and a
stereocontrolled Dieckmann cyclization.[2][5] The alternative route, starting from a 9-
azabicyclo[3.3.1]nonane precursor, relies on a desymmetrization strategy.[4][6]
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The following table summarizes the quantitative data for a key synthetic route to (-)-
Vellosimine, providing a clear comparison of the efficiency of each step.
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Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of (-)-Vellosimine are
provided below.

Step 1: Synthesis of syn-Diepoxide

This procedure describes the epoxidation of cyclooctadiene using Oxone as the oxidant to
generate dimethyldioxirane in situ.[4][6]
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» To a stirred solution of cyclooctadiene in a mixture of acetone, ethyl acetate, and water, add
sodium bicarbonate.

e Cool the mixture to -30 °C.

e Slowly add Oxone to the reaction mixture while maintaining the temperature.
 Stir the reaction for 1 hour at room temperature.

o After completion, quench the reaction with sodium thiosulfate solution.

o Extract the product with an organic solvent (e.g., ethyl acetate).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the syn-diepoxide, which is often used in the next step without further
purification.

Step 2: Synthesis of endo, endo-N-benzyl-9-azabicyclo[3.3.1]Jnonane-2,6-diol

This protocol outlines the formation of the core azabicyclic diol from the syn-diepoxide.[4][6]
o Reflux a mixture of the syn-diepoxide and benzylamine in water overnight.

 After cooling, extract the agueous mixture with dichloromethane (DCM).

e Cool the combined organic layers to -60 °C.

e Add trifluoroacetic anhydride dropwise.

e Subsequently, add triethylamine and allow the reaction to warm to room temperature and
then reflux overnight.

e Wash the reaction mixture with water and brine.
o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
» Purify the crude product by column chromatography to obtain the racemic diol.

Step 4: Synthesis of Diol 8
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This two-step, one-pot procedure involves the debenzylation of the enantiopure diol followed by
alkylation.[4][6]

To a solution of the enantiopure (+)-diol in methanol and acetic acid, add Palladium on
carbon (10 wt. %).

Stir the mixture under a hydrogen atmosphere overnight at room temperature.

Filter the reaction mixture through Celite and concentrate the filtrate.

Dissolve the residue in THF and add potassium carbonate and (Z)-1-bromo-2-iodobut-2-ene.
Reflux the mixture for 72 hours.

After cooling, filter the mixture and concentrate the filtrate.

Purify the crude product by column chromatography to afford diol 8.

Step 5: Swern Oxidation to Diketone 9

This protocol details the oxidation of the diol to the corresponding diketone.[4][6]

Prepare a solution of oxalyl chloride in DCM and cool to -60 °C.
Add a solution of DMSO in DCM dropwise.

After stirring for a short period, add a solution of diol 8 in DCM.
Stir for the specified time, then add triethylamine.

Allow the reaction to warm to room temperature.

Quench the reaction with water and extract the product with DCM.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

Purify the residue by column chromatography to yield diketone 9.
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Step 8: Synthesis of (-)-Vellosimine from Ketone 11a

This final two-step sequence involves a Wittig reaction followed by hydrolysis to furnish (-)-
Vellosimine.[4][6]

e To a suspension of methoxymethyltriphenylphosphonium chloride in toluene at room
temperature, add potassium tert-butoxide.

 After stirring, add a solution of ketone 11a in toluene.

« Stir the reaction overnight at room temperature.

« Filter the reaction mixture and concentrate the filtrate.

e Dissolve the crude enol ether in THF and add 2.0 M hydrochloric acid.

e Heat the mixture at 55 °C overnight.

 After cooling, neutralize the reaction with a saturated sodium bicarbonate solution.

o Extract the product with an organic solvent, dry the combined organic layers, and
concentrate.

 Purify the crude product by column chromatography to obtain (-)-Vellosimine.

Visualizations

The following diagrams illustrate the key transformations and the overall workflow of the
enantioselective synthesis of (-)-Vellosimine.

Click to download full resolution via product page

Caption: Synthetic pathway to (-)-Vellosimine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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